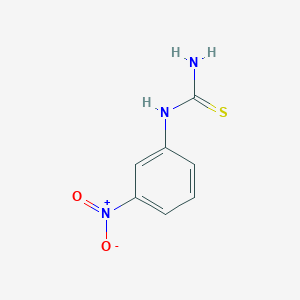

1-(3-Nitrophényl)-2-thiourée

Vue d'ensemble

Description

1-(3-Nitrophenyl)-2-thiourea is a chemical compound that is also known as Ethanone, 1-(3-nitrophenyl)- . It has a molecular formula of C8H7NO3 and a molecular weight of 165.1461 . It is also known by other names such as Acetophenone, 3’-nitro-; m-Nitroacetophenone; 3’-Nitroacetophenone; 3-Nitroacetophenone; Methyl 3-nitrophenyl ketone; USAF MA-1; m-Acetylnitrobenzene; 3-Nitroacetofenon; (3-Nitrophenyl) methyl ketone; 1-Acetyl-3-nitrobenzene; NSC 5511 .

Synthesis Analysis

The synthesis of 1-(3-Nitrophenyl)-2-thiourea or similar compounds often involves various methods. For instance, one approach involves the iron-catalyzed transfer hydrogenation between alcohols and nitrophenylpyrroles for the synthesis of pyrroloquinoxalines . Another method involves the reduction of a ketone using sodium borohydride .Molecular Structure Analysis

The molecular structure of 1-(3-Nitrophenyl)-2-thiourea can be analyzed using various techniques such as Fourier-transform infrared spectroscopy (FT-IR), ultraviolet-visible (UV-Visible), nuclear magnetic resonance (1H-NMR), and mass spectroscopy . The structure can also be viewed as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis

1-(3-Nitrophenyl)-2-thiourea is a white to light beige crystalline powder or yellow needle-like crystals. It is soluble in hot water and ether, slightly soluble in ethanol, and can be volatile with water vapor . Its physical properties are determined by its molecular structure, which affects its solubility, melting points, and other physical characteristics.Applications De Recherche Scientifique

Synthèse des bases de Schiff

Les bases de Schiff constituent une classe polyvalente de composés organiques avec un groupe fonctionnel (>C=N-). Elles ont suscité un intérêt considérable dans la chimie contemporaine en raison de leurs remarquables méthodes de synthèse, de leurs propriétés diverses et de leurs applications très variées . Le composé « 1-(3-Nitrophényl)-2-thiourée » pourrait potentiellement être utilisé dans la synthèse de bases de Schiff.

Synthèse de dérivés de triazole

Les dérivés de triazole constituent un groupe important de composés hétérocycliques qui ont fait l'objet de nombreuses études ces dernières années. Ces composés ont montré un large éventail d'activités biologiques et pharmacologiques . Le composé « this compound » pourrait potentiellement être utilisé dans la synthèse de nouvelles 1-(3-nitrophényl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]-benzodiazépines tricycliques fusionnées .

Industrie pharmaceutique

Le composé « this compound » pourrait potentiellement être utilisé comme intermédiaire dans l'industrie pharmaceutique pour la fabrication de médicaments .

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds such as 4- [8- (3-nitrophenyl)-1,7-naphthyridin-6-yl]benzoic acid have been found to interact with camp-specific 3’,5’-cyclic phosphodiesterase 4a, 4b, and 4d . These enzymes play a crucial role in cellular signal transduction pathways.

Biochemical Pathways

Compounds with similar structures have been found to inhibit the activity of enzymes involved in the camp-specific 3’,5’-cyclic phosphodiesterase pathway . This pathway plays a significant role in cellular signal transduction, and its disruption can lead to various downstream effects.

Propriétés

IUPAC Name |

(3-nitrophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c8-7(13)9-5-2-1-3-6(4-5)10(11)12/h1-4H,(H3,8,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQEMUQNZGCZHHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373050 | |

| Record name | (3-nitrophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709-72-8 | |

| Record name | (3-Nitrophenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=709-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 407996 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000709728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 709-72-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-nitrophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Nitrophenyl)-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

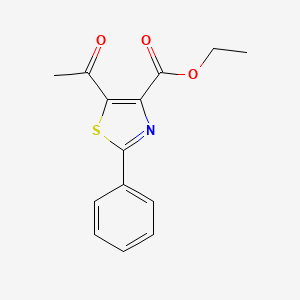

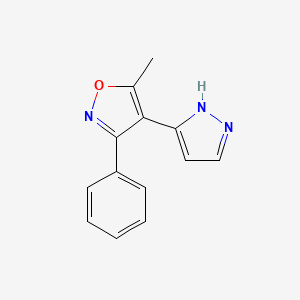

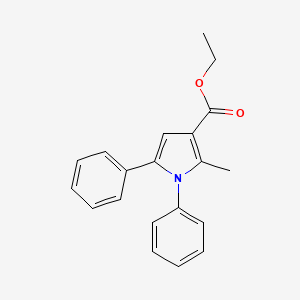

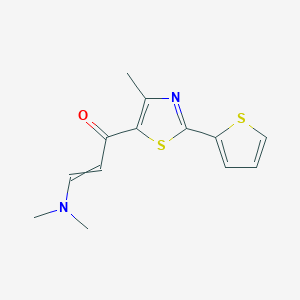

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-tert-Butylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol](/img/structure/B1302463.png)

![4-(3-methoxypropyl)-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1302466.png)

![2-[[4-(Trifluoromethyl)phenyl]sulphonyl]ethanethioamide](/img/structure/B1302475.png)

![1-{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}ethan-1-one](/img/structure/B1302479.png)